Tubulysin F

Description

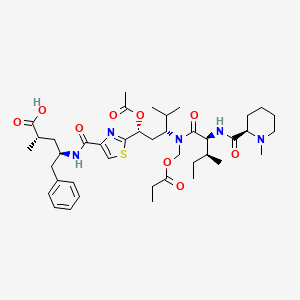

Structure

2D Structure

Properties

Molecular Formula |

C41H61N5O9S |

|---|---|

Molecular Weight |

800.0 g/mol |

IUPAC Name |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |

InChI |

InChI=1S/C41H61N5O9S/c1-9-26(5)36(44-38(50)32-18-14-15-19-45(32)8)40(51)46(24-54-35(48)10-2)33(25(3)4)22-34(55-28(7)47)39-43-31(23-56-39)37(49)42-30(20-27(6)41(52)53)21-29-16-12-11-13-17-29/h11-13,16-17,23,25-27,30,32-34,36H,9-10,14-15,18-22,24H2,1-8H3,(H,42,49)(H,44,50)(H,52,53)/t26-,27-,30+,32+,33+,34+,36-/m0/s1 |

InChI Key |

RWWMZVCEIUIEHQ-WIIAZBTESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |

Canonical SMILES |

CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tubulysin F in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubulysins are a class of exceptionally potent tetrapeptide cytotoxins of myxobacterial origin that have garnered significant interest as anticancer agents, particularly as payloads for antibody-drug conjugates (ADCs). Their mechanism of action is centered on the potent inhibition of tubulin polymerization. By binding to the vinca domain of β-tubulin, Tubulysin F disrupts microtubule dynamics, leading to a cascade of events including the dissolution of the mitotic spindle, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis. A key therapeutic advantage of tubulysins is their ability to retain high potency against multi-drug resistant (MDR) cancer cell lines, as they are poor substrates for the P-glycoprotein efflux pump. This guide provides a detailed examination of this mechanism, supported by quantitative data and established experimental protocols.

Core Mechanism: High-Affinity Binding and Microtubule Disruption

The primary molecular target of this compound is the tubulin heterodimer, the fundamental building block of microtubules. Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and forming the mitotic spindle during cell division.[1]

Interaction with the Tubulin Dimer

Tubulysins bind with high affinity to β-tubulin at the vinca alkaloid binding site.[2][3][4] This interaction is distinct from other microtubule-targeting agents like taxanes, which bind at a different site. Competition experiments have shown that tubulysins interfere with vinblastine binding to tubulin in a non-competitive manner, suggesting a complex interaction within the vinca domain.[5] The high potency of tubulysins is attributed to this strong and specific binding, which effectively sequesters tubulin dimers and prevents their incorporation into growing microtubules.[2]

Inhibition of Tubulin Polymerization

By binding to tubulin, this compound potently inhibits its polymerization into microtubules.[6] This disrupts the delicate dynamic instability required for proper microtubule function. The consequence is a net depolymerization and depletion of the cellular microtubule network.[5] Studies have shown that tubulysins are significantly more effective at inhibiting tubulin polymerization than older vinca alkaloids like vinblastine.[2] This potent microtubule-destabilizing activity is the direct cause of the subsequent cytotoxic effects observed in cancer cells.

Cellular Consequences and Anti-Cancer Effects

The disruption of the microtubule network initiates a series of cellular events that culminate in cell death.

G2/M Phase Cell Cycle Arrest

The most immediate and critical consequence of microtubule network collapse is the failure to form a functional mitotic spindle. This structure is essential for the proper segregation of chromosomes during mitosis. Its absence activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle to prevent aneuploidy. As a result, cells treated with this compound accumulate in the G2/M phase of the cell cycle, unable to proceed into anaphase.[5][7][8] This mitotic arrest is a hallmark of all microtubule-targeting agents.[9]

Induction of Apoptosis

Prolonged arrest in mitosis is an unsustainable state for the cell and triggers the intrinsic pathway of apoptosis.[2][10] While the precise signaling cascade can vary between cell types, it generally involves the loss of mitochondrial membrane potential and the activation of effector caspases, such as caspase-3.[11] Some evidence also points to an autophagy-mediated cell death pathway, where Tubulysin A was shown to increase the activity of cathepsin B, leading to its leakage from the lysosome and subsequent cytochrome c release, thereby initiating apoptosis.[7] This commitment to programmed cell death ensures the elimination of the mitotically-arrested cancer cell.

Activity in Multi-Drug Resistant (MDR) Cancers

A significant advantage of the tubulysin class of molecules is their retained potency against cancer cells that express high levels of the P-glycoprotein (P-gp) efflux pump, a common mechanism of multi-drug resistance.[3][12][13] Unlike many other chemotherapeutic agents, including some auristatins and maytansinoids, tubulysins are not efficiently transported out of the cell by P-gp.[4][5][6] This allows them to accumulate intracellularly and exert their cytotoxic effects even in highly resistant tumors, making them compelling payloads for next-generation ADCs.[3][14]

Quantitative Data Summary

The potency of tubulysins is exceptionally high, often orders of magnitude greater than established microtubule-targeting agents.

Table 1: In Vitro Cytotoxicity of Tubulysin Analogues Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| Tubulysin D | Various | - | 0.01 - 10 | [5] |

| Tubulysin A | MCF-7 | Breast | 0.09 | [7] |

| Tubulysin A | MDA-MB231 | Breast | 2.55 | [7] |

| Tubulysin A | A549 | Lung | 0.44 | [7] |

| Tubulysin A | HCT-116 | Colon | 0.17 | [7] |

| Tubulysin 111 | MES SA | Uterine Sarcoma | 0.04 | [15] |

| Tubulysin 111 | MES SA DX (MDR+) | Uterine Sarcoma | 1.54 | [15] |

| Tubulysin 111 | HEK 293T | Embryonic Kidney | 0.006 | [15] |

| Anti-HER2-Tubulysin ADC | SK-BR-3 (HER2+) | Breast | 0.02 - 0.04 (4-7 ng/mL) | [16] |

| Anti-HER2-Tubulysin ADC | MDA-MB-468 (HER2-) | Breast | > 20.6 (>3600 ng/mL) |[16] |

Note: IC50 is the concentration of a drug that inhibits cell viability by 50%.[17] Data for this compound is limited; analogues are presented to demonstrate the general potency of the class.

Table 2: Biochemical Activity of Tubulysins

| Parameter | Value | Details | Reference |

|---|---|---|---|

| Potency vs. other agents | 20- to 1000-fold higher | Compared to paclitaxel, vinblastine, epothilones | [2][5] |

| Effect of C11-acetate loss | >100-fold decrease in activity | Deacetylated tubulysin is significantly less potent | [4] |

| Tubulin Binding (C11-acetate loss) | 10-30x lower affinity | Deacetylated tubulysin binds tubulin less effectively | [4] |

| Vinblastine Competition | Non-competitive interference | Suggests distinct but overlapping binding |[5] |

Key Experimental Protocols

The mechanism of this compound is elucidated through a series of established biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is typically monitored by measuring the increase in light scattering or fluorescence over time.

-

Principle: Light scattering at 340-350 nm or the fluorescence of a reporter dye (like DAPI) increases proportionally to the mass of polymerized microtubules.[18][19][20]

-

Methodology:

-

Reagents: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), and test compound (this compound).[19][21]

-

Procedure: Reagents are combined on ice in a 96-well plate. The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.[18][22]

-

Data Acquisition: Absorbance or fluorescence is measured kinetically (e.g., every 30-60 seconds) for 60-90 minutes.[21][22]

-

Analysis: The resulting polymerization curves (OD/Fluorescence vs. Time) for treated samples are compared to vehicle controls. Inhibition is seen as a decrease in the rate and maximal level of polymerization.

-

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells throughout the different phases of the cell cycle based on their DNA content.

-

Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. Cells in G2 or M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0 or G1 phase.[23]

-

Methodology:

-

Cell Culture: Plate cancer cells and treat with various concentrations of this compound for a set time (e.g., 24 hours).

-

Harvest and Fixation: Harvest cells and fix them, typically with cold 70% ethanol, which also permeabilizes the membrane.[24][25]

-

Staining: Treat cells with RNase A to remove RNA (which PI also stains) and then stain with a PI solution.[23][24]

-

Data Acquisition: Analyze samples on a flow cytometer, collecting fluorescence data from at least 10,000 single-cell events.[25]

-

Analysis: Use cell cycle analysis software to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[24]

-

References

- 1. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]

- 2. researchgate.net [researchgate.net]

- 3. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 7. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 8. researchgate.net [researchgate.net]

- 9. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. maxanim.com [maxanim.com]

- 21. In vitro tubulin polymerization assay [bio-protocol.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. cancer.wisc.edu [cancer.wisc.edu]

- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 25. ucl.ac.uk [ucl.ac.uk]

The Origin of Tubulysin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin F, a potent cytotoxic peptide, belongs to a family of natural products with significant antineoplastic activity. This document provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganisms, and the intricate biosynthetic pathway responsible for its formation. Furthermore, this guide presents quantitative data on its biological activity, detailed experimental protocols for its isolation, and visual diagrams to elucidate key processes.

Discovery and Producing Organisms

The tubulysin family of secondary metabolites was first reported in 2000 by Sasse, Steinmetz, and colleagues.[1][2] These potent antimitotic peptides were isolated from the culture broth of myxobacteria, specifically strains of Archangium gephyra (producing tubulysins A, B, C, G, and I) and Angiococcus disciformis (producing tubulysins D, E, F, and H).[2] Myxobacteria, a group of soil-dwelling bacteria, are well-known for their ability to produce a diverse array of biologically active secondary metabolites.[1] this compound is therefore a natural product of bacterial origin.

Biosynthesis of this compound

The biosynthesis of tubulysins is accomplished by a complex hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The biosynthetic gene cluster, designated as tub, has been identified and characterized in several myxobacterial strains. This cluster contains a series of genes (tubA, tubB, tubC, tubD, tubE, and tubF) that encode the multidomain enzymes responsible for the assembly-line synthesis of the tubulysin scaffold.

The biosynthesis initiates with the incorporation of N-methyl-pipecolic acid (Mep), followed by the sequential addition of isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and finally tubuphenylalanine (Tup) in the case of this compound. The formation of the characteristic thiazole ring within the tubuvaline moiety is a key step in the biosynthetic process.

Signaling Pathway of this compound Biosynthesis

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

This compound exhibits potent cytotoxic activity against a variety of cancer cell lines, with IC50 values often in the low nanomolar to picomolar range.[3] This high potency makes it an attractive candidate for the development of antibody-drug conjugates (ADCs).

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | 0.09 | [3] |

| MDA-MB-231 | Breast Cancer | 2.55 | [3] |

| A549 | Lung Cancer | 1.20 | [3] |

| HCT-116 | Colon Cancer | 0.85 | [3] |

| KB-3-1 | Cervical Carcinoma | ~1 | [4] |

| KB-V1 (MDR) | Cervical Carcinoma | ~3.2 | [4] |

Experimental Protocols

Fermentation of Producing Myxobacteria

A detailed protocol for the fermentation of Angiococcus disciformis for the production of this compound is outlined below, based on the methods described by Sasse et al. (2000) and general myxobacterial cultivation techniques.

-

Strain Maintenance: Maintain cultures of Angiococcus disciformis on agar plates containing casitone (0.5%), MgSO4·7H2O (0.1%), and cyanocobalamin (1 µ g/liter ) in a suitable buffer.

-

Pre-culture: Inoculate a 100 mL Erlenmeyer flask containing 20 mL of liquid medium (e.g., MD1 medium) with a fresh culture from the agar plate. Incubate at 30°C with shaking at 160 rpm for 3-4 days.

-

Main Culture: Transfer the pre-culture to a 2 L Erlenmeyer flask containing 500 mL of production medium. The production medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone or casitone), and essential salts.

-

Adsorber Resin: Add 2% (v/v) of an adsorber resin (e.g., Amberlite XAD-16) to the main culture at the time of inoculation to capture the produced tubulysins.

-

Incubation: Incubate the main culture at 30°C with shaking at 160 rpm for 7-10 days.

-

Harvesting: After the incubation period, harvest the cells and the adsorber resin by centrifugation.

Extraction and Purification of this compound

The following protocol describes a general procedure for the extraction and purification of tubulysins from myxobacterial cultures.

-

Extraction:

-

Separate the supernatant from the cell pellet and adsorber resin.

-

Extract the cell pellet and resin with acetone or methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Solid-Phase Extraction (SPE):

-

Dissolve the crude extract in a suitable solvent and apply it to a solid-phase extraction column (e.g., C18).

-

Wash the column with a series of solvents with increasing polarity (e.g., water-methanol mixtures) to remove impurities.

-

Elute the tubulysin-containing fraction with a higher concentration of organic solvent (e.g., 80-100% methanol).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fraction using preparative reverse-phase HPLC.

-

Use a C18 column with a gradient of acetonitrile in water (often with a small amount of trifluoroacetic acid) as the mobile phase.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

-

Collect the fractions corresponding to the peak of this compound.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using analytical HPLC, high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy.

-

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Conclusion

This compound is a fascinating and highly potent natural product with significant potential in the field of oncology. Its origin from myxobacteria and its complex biosynthetic pathway highlight the remarkable metabolic capabilities of these microorganisms. The detailed understanding of its origin, biosynthesis, and biological activity provides a solid foundation for further research and development, particularly in the context of targeted cancer therapies such as antibody-drug conjugates. The experimental protocols provided herein offer a guide for researchers aiming to isolate and study this promising molecule.

References

- 1. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]

The Discovery and Isolation of Tubulysins: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies Behind the Discovery and Isolation of Tubulysin Compounds.

Tubulysins represent a class of exceptionally potent cytotoxic tetrapeptides that have garnered significant interest in the field of oncology and drug development. Originally isolated from myxobacteria, these natural products exhibit powerful antimitotic activity by inhibiting tubulin polymerization, even in multidrug-resistant cancer cell lines.[1][2][3] Their remarkable potency has made them prime candidates for use as payloads in antibody-drug conjugates (ADCs), a targeted therapeutic approach in cancer treatment. This technical guide provides a comprehensive overview of the discovery, isolation, chemical synthesis, and mechanism of action of tubulysin compounds, tailored for professionals in the field.

Discovery and Natural Source

Tubulysins were first discovered in 2000 by Höfle and Reichenbach's research group during the screening of secondary metabolites from myxobacterial cultures.[3][4] The initial compounds, including tubulysin A, B, D, and E, were isolated from strains of Archangium gephyra (Ar 315) and Angiococcus disciformis (An d48).[1][4][5] Subsequent studies have identified additional tubulysin variants from other myxobacterial species, such as Cystobacter sp. SBCb004.[5]

However, the natural production of tubulysins is exceedingly low, often in the range of milligrams per liter of culture broth, making isolation from natural sources for extensive research and clinical development impractical.[2] This scarcity has been a major driving force behind the development of robust total synthesis strategies.

Chemical Structure

Tubulysins are linear tetrapeptides characterized by the presence of several unique and non-proteinogenic amino acid residues. The general structure consists of:

-

N-methyl-D-pipecolic acid (Mep) at the N-terminus.

-

L-isoleucine (Ile) .

-

Tubuvaline (Tuv) , a novel amino acid containing a thiazole or other heterocyclic ring and a labile N,O-acetal functionality. This N,O-acetal group is a hallmark of many natural tubulysins and is sensitive to both acidic and basic conditions.

-

Tubuphenylalanine (Tup) or Tubutyrosine (Tut) at the C-terminus, which are derivatives of phenylalanine and tyrosine, respectively.

Isolation from Natural Sources: Experimental Protocol

The isolation of tubulysins from myxobacterial cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The following is a generalized protocol based on published methodologies.

Fermentation of Archangium gephyra

-

Culture Medium: Prepare a suitable medium for myxobacterial growth, such as CYE medium (Casitone 1%, Yeast Extract 0.5%, CaCl2·2H2O 0.1%, MgSO4·7H2O 0.1%, pH 7.2).

-

Inoculation and Growth: Inoculate the sterile medium with a starter culture of Archangium gephyra. Incubate the culture at 30°C with shaking (e.g., 180 rpm) for 7-10 days. Tubulysin production has been observed to increase during the death phase of the culture.[6]

-

Adsorber Resin: To capture the secreted tubulysins, add an adsorber resin (e.g., Amberlite XAD-16) to the culture medium at the beginning of the fermentation or during the production phase.

Extraction and Purification

-

Resin Harvesting and Extraction: At the end of the fermentation, harvest the adsorber resin by filtration. Wash the resin with water to remove salts and polar impurities. Elute the captured metabolites from the resin using an organic solvent such as methanol or acetone.

-

Solvent Extraction of Mycelium: The mycelial cake can also be extracted with methanol or acetone to recover intracellularly retained tubulysins.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

-

Preliminary Purification: The crude extract can be subjected to preliminary purification using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove highly nonpolar or polar impurities.

-

High-Performance Liquid Chromatography (HPLC) Purification: The final purification is typically achieved by reversed-phase HPLC. A C18 column is commonly used with a gradient of acetonitrile in water (often with a modifier like trifluoroacetic acid, TFA). Fractions are collected and analyzed for the presence of tubulysins by mass spectrometry and UV absorbance. Multiple rounds of HPLC may be necessary to achieve high purity.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human mitogen-activated protein kinase kinase kinase mediates the stress-induced activation of mitogen-activated protein kinase cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tubulysin Production by the Dead Cells of Archangium gephyra KYC5002 - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro potency of Tubulysin F on different cell lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of Tubulysin F, a potent anti-mitotic peptide derived from myxobacteria.[1] Tubulysins, including this compound, are of significant interest in oncology research and drug development due to their exceptional cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance.[1][2][3]

Core Mechanism of Action

This compound exerts its potent cytotoxic effects by inhibiting tubulin polymerization.[1][4][5] This disruption of microtubule dynamics leads to the collapse of the cellular cytoskeleton, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis.[2][6] This mechanism makes this compound and its analogues highly effective at killing rapidly dividing cancer cells.[1][2]

Data Presentation: In Vitro Potency (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and related analogues across various human cancer cell lines, demonstrating their potent anti-proliferative activity. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity of Tubulysin Analogues

| Compound | Cell Line | Cell Type | IC50 (nM) |

| Tubulysin Analogue 1 | KB | Human Epidermoid Carcinoma | Data not specified |

| Tubulysin Analogue 2 | KB | Human Epidermoid Carcinoma | Data not specified |

| Tubulysin Analogue 11 | N87 | Gastric Carcinoma | Data not specified |

| Tubulysin Analogue 11 | MDA-MB-361-DYT2 | Breast Carcinoma | Data not specified |

Data derived from a study on novel Tubulysin analogues, where specific IC50 values for each compound were part of a larger dataset.[2]

Table 2: In Vitro Cytotoxicity of Tubulysin Antibody-Drug Conjugates (ADCs)

| ADC | Cell Line | Antigen Expression | IC50 (ng/mL) |

| ADC1 | N87 | High (+++) | Data not specified |

| ADC1 | BT474 | High (+++) | Data not specified |

| ADC3 | N87 | High (+++) | Data not specified |

| ADC3 | BT474 | High (+++) | Data not specified |

| ADC4 | N87 | High (+++) | Data not specified |

| ADC4 | BT474 | High (+++) | Data not specified |

This table showcases the potency of Tubulysin payloads when delivered via ADCs to antigen-expressing cells.[3]

Table 3: Potency of Glucuronide-Linked Tubulysin ADCs

| ADC | Cell Line | Cell Type | IC50 (ng/mL) |

| Anti-CD30 Tub(OAc) ADC | L540cy | Hodgkin Lymphoma | Single-digit |

| Anti-CD30 Tub(OAc) ADC | Karpas299 | Anaplastic Large Cell Lymphoma | Single-digit |

| Anti-CD30 Tub(OAc) ADC | DEL | Anaplastic Large Cell Lymphoma | Single-digit |

| Anti-CD30 Tub(OEt) ADC | L540cy | Hodgkin Lymphoma | Single-digit |

| Anti-CD30 Tub(OEt) ADC | Karpas299 | Anaplastic Large Cell Lymphoma | Single-digit |

| Anti-CD30 Tub(OEt) ADC | DEL | Anaplastic Large Cell Lymphoma | Single-digit |

| Anti-CD30 Tub(OiVal) ADC | L540cy | Hodgkin Lymphoma | Single-digit |

| Anti-CD30 Tub(OiVal) ADC | Karpas299 | Anaplastic Large Cell Lymphoma | Single-digit |

| Anti-CD30 Tub(OiVal) ADC | DEL | Anaplastic Large Cell Lymphoma | Single-digit |

All three tubulysin ADCs displayed potent cytotoxic activity with EC50s in the single-digit ng/mL range.[7]

Table 4: Cytotoxicity of Anti-HER2 Tubulysin ADCs

| ADC | Cell Line | HER2 Expression | IC50 (ng/mL) |

| Anti-HER2 ADC | SK-BR-3 | High | 4-7 |

| Anti-HER2 ADC | MDA-MB-468 | Negative | >3600 |

| Control (R347) ADC | SK-BR-3 | High | >3600 |

These results demonstrate the target-specific cytotoxicity of Tubulysin ADCs.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vitro potency. The following are generalized protocols for key experiments cited in the literature for evaluating this compound and its analogues.

Cell Proliferation/Cytotoxicity Assay (MTT/Alamar Blue)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or its analogues for a specified period, typically 72 hours. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Reagent Incubation: After the incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar blue is added to each well.

-

Data Acquisition: The absorbance or fluorescence is measured using a plate reader. The intensity is proportional to the number of viable cells.

-

IC50 Calculation: The data is normalized to the vehicle control, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.[9][10]

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of tubulin.

-

Reaction Setup: Purified tubulin is incubated in a polymerization buffer (e.g., G-PEM buffer) at 37°C in the presence of GTP to initiate polymerization.

-

Compound Addition: Various concentrations of this compound or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) are added to the reaction mixture.

-

Monitoring Polymerization: The rate of tubulin polymerization is monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.[9][11]

-

Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curves of treated samples to the control.

Mandatory Visualizations

Experimental Workflow for Determining In Vitro Potency

Caption: Workflow for determining the in vitro IC50 of this compound.

This compound Mechanism of Action Signaling Pathway

Caption: Signaling pathway of this compound-induced apoptosis.

References

- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

Tubulysin F Analogues: A Technical Deep-Dive into Structure-Activity Relationships and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs).[1][2][3] Their profound anti-proliferative activity, which surpasses that of established tubulin inhibitors like paclitaxel and vinblastine by 20- to 1000-fold, stems from their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Notably, tubulysins retain their high potency against multidrug-resistant (MDR) cancer cell lines, a critical advantage in oncology.[3][4][5] This technical guide provides an in-depth analysis of Tubulysin F analogues, focusing on their structural nuances, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Core Structure of Tubulysins

Tubulysins are linear tetrapeptides comprising four key amino acid residues: N-methyl-D-pipecolic acid (Mep) at the N-terminus, L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal residue, which in the case of this compound, is tubuphenylalanine (Tup).[1] Key structural features that are frequently subjects of modification in analogue design include:

-

The N-terminal Mep residue: The amine group of this residue is crucial for activity.[1]

-

The C-11 position of Tuv: Natural tubulysins often possess a labile acetate group at this position, which is critical for cytotoxicity but also a site of metabolic instability.[2][3][6]

-

The C-terminal Tup residue: Modifications at this end of the peptide can influence potency and pharmacokinetic properties.

-

The N,O-acetal in Tuv: This moiety can be simplified to an alkyl group without a significant loss of activity.[2]

Structure-Activity Relationship (SAR) and Data

Systematic modifications of the tubulysin scaffold have yielded a wealth of SAR data, providing a roadmap for the design of analogues with improved therapeutic indices. The following tables summarize key quantitative data from cytotoxicity assays of various this compound analogues.

Table 1: Cytotoxicity of N-Terminal Modified Tubulysin Analogues

| Compound/Modification | Cancer Cell Line | IC50 (nM) |

| Natural Mep | KB (MDR1-) | 0.1 - 1.0 |

| KB 8.5 (MDR1+) | 1.0 - 10 | |

| Acyclic N,N-dimethyl-D-Ala | Various | Potency maintained |

| N-methylsarcosine | Various | Equal potency to Tubulysin D |

Data synthesized from multiple sources indicating general trends.[2][7]

Table 2: Cytotoxicity of C-11 (Tuv) Modified Tubulysin Analogues

| C-11 Modification | Cancer Cell Line | IC50 (nM) | Plasma Stability |

| Acetate (Natural) | Various | Highly Potent | Unstable |

| Alcohol (De-acetylated) | Various | >100-fold less potent | - |

| Alkoxy (e.g., Ethyl ether) | Various | Comparable to acetate | Significantly Improved |

| Carbamate | Various | Potency retained | Improved |

| Isovalerate ester | Various | Potency maintained | Improved |

Loss of the C-11 acetate significantly reduces cytotoxicity.[3][6]

Table 3: Cytotoxicity of C-Terminal (Tup) Modified Tubulysin Analogues

| C-Terminal Modification | Cancer Cell Line | IC50 (nM) |

| Carboxylic acid (Tup) | Various | Potent |

| Simple heterocyclic amines | Various | 10-50x drop in potency |

| Benzotriazole with Mep N-terminus | Various | Potency largely restored |

Modifications at the C-terminus can have a significant impact on potency, which can sometimes be compensated for by changes at the N-terminus.[2]

Mechanism of Action

The primary mechanism of action of tubulysins is the potent inhibition of tubulin polymerization.[8] They bind to the vinca domain of β-tubulin, leading to the depolymerization of microtubules.[8] This disruption of the microtubule cytoskeleton has several downstream effects, culminating in apoptosis.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound analogues.

General Synthesis of Tubulysin Analogues

The total synthesis of tubulysins and their analogues is a complex, multi-step process. A generalized workflow is presented below. The synthesis typically involves the stereoselective preparation of the non-proteinogenic amino acids, particularly Tuv, followed by peptide couplings.

A common strategy involves the synthesis of key di- or tripeptide intermediates, which are then coupled to afford the final tetrapeptide.[7] For example, a protected Ile-Tuv dipeptide can be synthesized and then coupled with a protected Mep residue. The resulting tripeptide is then coupled with the C-terminal Tup residue, followed by deprotection and purification.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of tubulysin analogues is commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the tubulysin analogues. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 72 to 96 hours.

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay

The direct effect of tubulysin analogues on tubulin polymerization can be assessed using a cell-free in vitro assay.

-

Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.

-

Compound Incubation: The tubulin is incubated with various concentrations of the tubulysin analogue or a control compound (e.g., paclitaxel as a polymerization promoter, vinblastine as a polymerization inhibitor).

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the change in absorbance (turbidity) at 340 nm.

-

Data Analysis: The IC50 values for the inhibition of tubulin polymerization are determined from the concentration-response curves.

Conclusion and Future Directions

This compound and its analogues represent a promising class of anti-cancer agents with exceptional potency, particularly against drug-resistant cell lines. Structure-activity relationship studies have been instrumental in guiding the design of new analogues with improved stability and retained efficacy. The labile C-11 acetate has been a key focal point for modification, with the development of more stable ether and carbamate linkages showing significant promise. Future research will likely focus on further refining the pharmacokinetic properties of these compounds and exploring novel linker technologies for their application in ADCs. The continued development of tubulysin-based therapeutics holds the potential to address significant unmet needs in the treatment of a wide range of malignancies.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Source and Biosynthesis of Tubulysin F

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Tubulysin F is a potent cytotoxic tetrapeptide belonging to the tubulysin family of natural products. These compounds are of significant interest to the pharmaceutical industry due to their powerful antimitotic activity, which makes them promising candidates for the development of antibody-drug conjugates (ADCs) for cancer therapy. This guide provides a comprehensive overview of the natural sources of this compound and the intricate biosynthetic machinery responsible for its production in myxobacteria.

Natural Sources of this compound

This compound, along with other members of the tubulysin family, is naturally produced by specific strains of myxobacteria, a group of soil-dwelling bacteria known for their complex multicellular behavior and production of a diverse array of secondary metabolites.

The primary producers of this compound that have been identified are:

While this compound is specifically isolated from these species, other myxobacteria, such as Cystobacter sp., are also known to produce various tubulysin analogues.[2]

Quantitative Data on Tubulysin Production

| Tubulysin Analogue | Producing Organism | Reported Yield | Reference |

| Tubulysin A | Archangium gephyra KYC5002 | 0.14 mg/L (non-disrupted cells) | [3] |

| Tubulysin B | Archangium gephyra KYC5002 | 0.11 mg/L (non-disrupted cells) | [3] |

| Tubulysin D | Angiococcus disciformis | up to 1 mg/L | [2] |

Biosynthesis of this compound

The biosynthesis of tubulysins is a complex process orchestrated by a large, multi-modular enzymatic assembly line known as a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system.[4] The genetic blueprint for this machinery is encoded in a dedicated biosynthetic gene cluster (BGC), often referred to as the "tub" cluster.

The Tubulysin Biosynthetic Gene Cluster

The "tub" gene cluster contains the genes encoding the core NRPS and PKS enzymes, as well as enzymes responsible for the synthesis of precursor molecules and tailoring reactions. The core biosynthetic genes are typically designated as tubA, tubB, tubC, tubD, tubE, and tubF, with additional genes like tubZ involved in precursor supply.[2]

A known tubulysin biosynthetic gene cluster from Cystobacter sp. SBCb004 has been cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001344 .

Proposed Biosynthetic Pathway of the Tubulysin Core Structure

The assembly of the tubulysin backbone proceeds in a stepwise fashion on the NRPS-PKS multienzyme complex. The pathway involves the sequential addition and modification of amino acid and keto acid building blocks. A key intermediate in this process is pretubulysin , which is the first enzyme-free product released from the NRPS-PKS assembly line.[5]

The biosynthesis can be conceptually broken down into the following key stages:

-

Initiation: The biosynthesis is initiated with the loading of the first building block onto the NRPS machinery.

-

Elongation: The growing peptide-polyketide chain is passed from one module to the next, with each module catalyzing the incorporation and modification of a specific precursor. The unusual amino acids that characterize tubulysins, such as tubuvaline (Tuv) and tubuphenylalanine (Tup), are synthesized and incorporated during this stage.

-

Termination and Release: Once the full-length chain is assembled, it is released from the enzyme complex, often through a cyclization or hydrolysis event, to yield pretubulysin.

-

Post-assembly Tailoring: Pretubulysin then undergoes a series of post-modification reactions, including oxidations and acylations, catalyzed by tailoring enzymes to yield the final tubulysin analogues, including this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of tubulysins from myxobacterial fermentation broth. Specific details may need to be optimized depending on the producing strain and culture conditions.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Fermentation: Culture the producing myxobacterial strain (e.g., Angiococcus disciformis) in a suitable liquid medium under optimal growth conditions to promote secondary metabolite production.

-

Extraction:

-

Separate the biomass from the culture broth by centrifugation.

-

Extract the supernatant and/or the cell pellet with an appropriate organic solvent, such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to a series of chromatographic steps to separate the different tubulysin analogues.

-

Initial fractionation can be performed using silica gel column chromatography with a gradient of solvents of increasing polarity.

-

Further purification of the fractions containing this compound is typically achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.

-

-

Characterization: The structure and purity of the isolated this compound are confirmed by spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Elucidation of the Biosynthetic Pathway

Studying the biosynthesis of this compound involves a combination of molecular genetics, bioinformatics, and analytical chemistry techniques.

Methodology:

-

Genome Mining and BGC Identification:

-

Sequence the genome of the producing myxobacterium.

-

Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify the tubulysin biosynthetic gene cluster.

-

-

Gene Inactivation and Heterologous Expression:

-

To determine the function of individual genes within the "tub" cluster, targeted gene knockouts can be created in the native producer. The resulting mutants are then analyzed for changes in their tubulysin production profile.

-

Alternatively, the entire "tub" gene cluster can be cloned and expressed in a heterologous host organism, such as Myxococcus xanthus or Pseudomonas putida, that is more amenable to genetic manipulation and fermentation.[1]

-

-

Precursor Feeding Studies:

-

Isotopically labeled precursor molecules (e.g., amino acids with ¹³C or ¹⁵N) can be fed to the producing organism.

-

The incorporation of these labeled precursors into the tubulysin molecule is then traced by mass spectrometry and NMR, providing insights into the origin of the building blocks.

-

-

In Vitro Enzymatic Assays:

-

Individual enzymes from the biosynthetic pathway can be expressed and purified.

-

Their specific catalytic functions can then be tested in vitro by providing them with their predicted substrates and analyzing the resulting products.

-

Conclusion

This compound is a remarkable natural product with significant potential in the field of oncology. Understanding its natural sources and the intricate details of its biosynthesis is crucial for developing sustainable production methods, whether through fermentation optimization, metabolic engineering of the native producers, or heterologous expression of the biosynthetic pathway in a more tractable host. The methodologies outlined in this guide provide a framework for researchers to further explore the fascinating biology and chemistry of this potent anticancer agent.

References

- 1. Heterologous expression and genetic engineering of the tubulysin biosynthetic gene cluster using Red/ET recombineering and inactivation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of the tubuvaline-tubuphenylalanine (Tuv-Tup) fragment of tubulysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toward tubulysin: gram-scale synthesis of tubuvaline-tubuphenylalanine fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tubulysin F Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic agents that function by inhibiting tubulin polymerization, a critical process for cell division. This potent activity makes them attractive payloads for the development of Antibody-Drug Conjugates (ADCs), a targeted cancer therapy that combines the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug.[1][2][3][4] Tubulysin F is a prominent member of this family. This document provides a detailed protocol for the conjugation of this compound to antibodies, along with methods for the characterization and evaluation of the resulting ADC.

A significant challenge in the development of tubulysin-based ADCs is the potential for in vivo metabolism, particularly the hydrolysis of the acetate ester group, which can lead to a significant reduction in cytotoxic activity.[2][5][6] Therefore, careful selection of the linker and conjugation strategy is crucial for maintaining the stability and efficacy of the ADC.[5][6][7]

Signaling Pathway of Tubulin Inhibitors

This compound exerts its cytotoxic effect by disrupting microtubule dynamics within the cell. The following diagram illustrates the mechanism of action.

Caption: Mechanism of action of a this compound ADC.

Experimental Protocols

The following sections provide a general protocol for the conjugation of a maleimide-functionalized this compound-linker construct to an antibody via thiol-maleimide chemistry. This is a common strategy that involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.

Experimental Workflow

The overall workflow for the preparation and characterization of a this compound ADC is depicted below.

Caption: General workflow for this compound ADC production.

Antibody Preparation

-

Buffer Exchange: The antibody should be in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer. This can be achieved by dialysis or using spin desalting columns.

-

Concentration Adjustment: The antibody concentration should be adjusted to 2-10 mg/mL for optimal conjugation efficiency.

Antibody Reduction

This step generates free thiol groups by reducing the interchain disulfide bonds in the antibody hinge region.

-

Reagent Preparation: Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP).

-

Reduction Reaction: Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The incubation time may need to be optimized depending on the specific antibody.

Preparation of this compound-Linker-Maleimide

-

Dissolution: Dissolve the maleimide-functionalized this compound-linker construct in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

Conjugation Reaction

-

Addition of Payload: Add the this compound-linker-maleimide solution to the reduced antibody solution. A typical starting point is a 10-20 fold molar excess of the payload-linker to the antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

Purification of the ADC

-

Removal of Unconjugated Payload: The resulting ADC must be purified to remove unconjugated this compound-linker and other reaction components.

-

Chromatography: Size exclusion chromatography (SEC) or Protein A affinity chromatography are commonly used methods for purification.

Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. It can be determined using techniques such as:

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of the ADC, allowing for DAR calculation.[8]

-

-

Purity and Aggregation Analysis: SEC can be used to assess the purity of the ADC and the presence of aggregates.

In Vitro Functional Assays

-

Cytotoxicity Assay (MTT Assay): This assay measures the ability of the ADC to kill cancer cells.[9][10]

-

Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound ADC for 72-96 hours.

-

Add MTT reagent and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., SDS-HCl) and measure the absorbance at 570 nm.

-

Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

-

-

Binding Affinity Assay: It is important to confirm that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen. This can be assessed using methods like ELISA or flow cytometry.

Quantitative Data Summary

The following table summarizes representative quantitative data for Tubulysin-based ADCs from various studies. Note that the specific values can vary significantly depending on the antibody, linker, conjugation method, and cell line used.

| ADC Target | Linker Type | Conjugation Site | Average DAR | Cell Line | IC50 (ng/mL) | Reference |

| CD30 | Dipeptide | Endogenous Cysteine | 4 | L428 (MDR+) | ~5 | [5] |

| CD30 | Glucuronide | Engineered Cysteine (S239C) | 2 | L540cy | ~1 | [5] |

| Her2 | Maleimide Glycine | Partially Reduced Trastuzumab | 4.4 | N87 | <10 | [11] |

| Her2 | Maleimide Glycine | Partially Reduced Trastuzumab | 4.4 | BT474 | <10 | [11] |

| CD22 | Quaternary Ammonium Salt | Engineered Cysteine (LC-K149C) | 2 | BJAB | ~1 | [2] |

| CD22 | Quaternary Ammonium Salt | Engineered Cysteine (LC-K149C) | 2 | WSU-DLCL2 | ~1 | [2] |

Conclusion

The conjugation of this compound to antibodies offers a promising strategy for the development of highly potent and specific cancer therapies. The protocols and data presented here provide a foundation for researchers to design and synthesize their own this compound-based ADCs. Careful optimization of the linker chemistry, conjugation strategy, and purification methods is essential to produce stable and effective ADCs with desirable therapeutic properties. Further characterization of the ADC's pharmacokinetic profile and in vivo efficacy is necessary to fully evaluate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]

- 7. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 11. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Tubulysin F Analogues for Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs). Their potent anti-mitotic activity, which stems from their ability to inhibit tubulin polymerization, leads to cell cycle arrest and apoptosis, making them attractive candidates for targeted cancer therapy.[1][2] Tubulysin F is a notable member of this family. This document provides detailed application notes and protocols for the chemical synthesis of a this compound analogue suitable for ADC development, focusing on a convergent strategy that combines solid-phase and solution-phase techniques. The protocols provided are a compilation and adaptation of methodologies described in the scientific literature.

Mechanism of Action of Tubulysins

Tubulysins exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. They bind to the vinca domain of tubulin, inhibiting its polymerization into microtubules.[2] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis. The high cytotoxicity of tubulysins, with IC50 values often in the low nanomolar range, makes them particularly effective as ADC payloads.[1]

Caption: Signaling Pathway of Tubulysin-Induced Apoptosis.

Synthetic Strategy Overview

The synthesis of a this compound analogue for ADC development is a complex undertaking that involves the preparation of several non-proteinogenic amino acid fragments, followed by their sequential coupling. A common strategy involves the synthesis of four key fragments:

-

Fragment A: N-methyl-D-pipecolic acid (Mep)

-

Fragment B: L-Isoleucine (Ile)

-

Fragment C: Tubuvaline (Tuv)

-

Fragment D: Tubuphenylalanine (Tup) with a linker attachment point

These fragments are synthesized individually and then coupled in a convergent manner. Solid-phase peptide synthesis (SPPS) is often employed for the assembly of the linear peptide backbone, followed by solution-phase modifications to complete the synthesis.[3]

Caption: Workflow for this compound Analogue Synthesis.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of a this compound analogue. Yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.

| Step | Description | Typical Yield (%) | Reference(s) |

| Fragment C: Tuv Synthesis | Multi-step synthesis of the protected Tubuvaline fragment. | 20-30 | [3][4] |

| Fragment D: Tup Synthesis | Synthesis of the protected Tubuphenylalanine fragment with a linker handle. | 30-40 | [5][6] |

| SPPS: Resin Loading | Loading of the first amino acid (Tup derivative) onto the solid support. | 80-90 | [3] |

| SPPS: Peptide Couplings (each) | Stepwise coupling of the Tuv, Ile, and Mep fragments. | 95-99 | [3] |

| Cleavage from Resin | Release of the crude peptide from the solid support. | 70-85 | [3] |

| Global Deprotection | Removal of all protecting groups from the peptide. | 60-80 | [7] |

| Purification | Purification of the final product by reverse-phase HPLC. | 40-60 | [8] |

| Overall Yield | Calculated from the starting materials for the fragment syntheses. | 1-5 | [3] |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a this compound analogue. Note: These are generalized protocols and may require optimization based on specific laboratory conditions and the desired final product.

Protocol 1: Synthesis of the Tubuvaline (Tuv) Fragment

The synthesis of the complex Tuv fragment is a critical part of the overall process and often involves multiple stereoselective steps.

Materials:

-

Protected L-valine derivative

-

Thiazole-4-carbaldehyde

-

Appropriate coupling reagents (e.g., HATU, HOBt)

-

Protecting group reagents (e.g., Boc-anhydride, Fmoc-Cl)

-

Solvents (DCM, DMF, THF, etc.)

-

Purification materials (silica gel, HPLC columns)

Methodology:

-

Aldol Condensation: A stereoselective aldol reaction between a protected L-valine derivative and thiazole-4-carbaldehyde is performed to establish the correct stereochemistry.

-

Protection of Hydroxyl Group: The resulting hydroxyl group is protected, typically as an acetate or other suitable group.

-

Amine Protection: The amine group is protected with an appropriate protecting group (e.g., Fmoc) for subsequent peptide coupling.

-

Purification: The protected Tuv fragment is purified by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acid fragments (Fmoc-Tup(linker)-OH, Fmoc-Tuv-OH, Fmoc-Ile-OH, Mep-OH)

-

Coupling reagents: HBTU, HOBt, DIPEA

-

Deprotection reagent: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solvents: Methanol, Isopropanol

Methodology:

-

Resin Loading: The 2-chlorotrityl chloride resin is swelled in DCM. The first Fmoc-protected amino acid (Fmoc-Tup with a linker attachment point) is loaded onto the resin in the presence of DIPEA.

-

Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Tuv-OH) is activated with HBTU/HOBt and coupled to the free amine on the resin. The completion of the reaction is monitored by a Kaiser test.

-

Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated sequentially for Fmoc-Ile-OH and finally for Mep-OH.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF, DCM, and methanol to remove excess reagents and byproducts.

Protocol 3: Cleavage, Deprotection, and Purification

Materials:

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Cold diethyl ether

-

Reverse-phase HPLC system with a C18 column

-

Acetonitrile and water (with 0.1% TFA) for HPLC mobile phase

-

Lyophilizer

Methodology:

-

Cleavage: The peptide-bound resin is treated with a cleavage cocktail to release the peptide and remove acid-labile protecting groups.

-

Precipitation: The crude peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether.

-

Purification: The crude peptide is purified by reverse-phase HPLC using a water/acetonitrile gradient.

-

Lyophilization: The fractions containing the pure product are pooled and lyophilized to obtain the final this compound analogue as a white powder.

-

Characterization: The identity and purity of the final product are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

The synthesis of this compound analogues for ADC development is a challenging but achievable goal for researchers with expertise in organic and peptide chemistry. The protocols and data presented here provide a comprehensive guide for the synthesis, purification, and characterization of these highly potent cytotoxic agents. Careful planning, optimization of reaction conditions, and rigorous purification are essential for obtaining high-quality material suitable for conjugation to antibodies and subsequent pre-clinical evaluation.

References

- 1. Synthesis of tubuvaline (Tuv) fragment of tubulysin via diastereoselective dihydroxylation of homoallylamine | Semantic Scholar [semanticscholar.org]

- 2. Toward tubulysin: gram-scale synthesis of tubuvaline-tubuphenylalanine fragment. | Semantic Scholar [semanticscholar.org]

- 3. almacgroup.com [almacgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of the tubuvaline-tubuphenylalanine (Tuv-Tup) fragment of tubulysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toward tubulysin: gram-scale synthesis of tubuvaline-tubuphenylalanine fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Notes and Protocols: Tubulysin F Linker Chemistry for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs).[1][2][3] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4][5][6] Notably, tubulysins exhibit potent activity against multidrug-resistant (MDR) cancer cell lines, making them attractive candidates for overcoming drug resistance in cancer therapy.[2][5] The successful development of tubulysin-based ADCs hinges on the strategic design of the linker connecting the cytotoxic payload to the monoclonal antibody. This document provides detailed application notes on the linker chemistry of Tubulysin F, a prominent member of this family, and protocols for the synthesis, conjugation, and evaluation of this compound-based ADCs.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. It binds to the vinca domain of tubulin, preventing its polymerization into microtubules.[5] This disruption leads to the disassembly of the mitotic spindle, arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis.[4][6] The potent cytotoxicity of tubulysins, with IC50 values often in the low nanomolar to picomolar range, necessitates their targeted delivery to cancer cells via ADCs to minimize off-target toxicity.[1][7]

Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Linker Chemistry for this compound ADCs

The choice of linker is critical for the stability and efficacy of an ADC. The linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, yet efficiently cleaved within the target cancer cell to release the active drug.[4] For this compound ADCs, both cleavable and non-cleavable linkers have been explored.

Cleavable Linkers:

-

Protease-Cleavable Linkers: These are among the most common linkers used for ADCs. They typically contain a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), that is recognized and cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[4][8]

-

Acid-Cleavable Linkers: These linkers, such as those containing a hydrazine moiety, are designed to be stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of lysosomes (pH 4.5-5.0).[4]

-

β-Glucuronidase-Cleavable Linkers: This strategy utilizes a linker that is a substrate for β-glucuronidase, an enzyme found in the lysosomes of some tumor types. This approach offers an alternative cleavage mechanism that can be exploited for targeted drug release.[9][10] A key advantage of the glucuronide linker is its ability to protect the labile C-11 acetate group of tubulysin from hydrolysis, thereby improving ADC stability and in vivo activity.[10]

Non-Cleavable Linkers:

Non-cleavable linkers rely on the degradation of the antibody backbone within the lysosome to release the drug-linker-amino acid complex. While generally more stable in circulation, the resulting active metabolite may have reduced cell permeability and bystander killing effect.

A significant challenge in Tubulysin ADC development is the instability of the C-11 acetate group on the tubuvaline residue, which is crucial for its high cytotoxicity.[11][12] Hydrolysis of this acetate to a hydroxyl group can lead to a dramatic decrease in potency.[12] Linker design and site-specific conjugation strategies are being actively investigated to mitigate this liability.[10][11] For instance, the use of a β-glucuronidase-cleavable glucuronide linker has been shown to protect the acetate from hydrolysis.[10]

The following diagram illustrates a general experimental workflow for the development of a this compound ADC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 8. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]

- 11. Design and synthesis of novel tubulysin payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Cell-Based Assays to Determine Tubulysin F Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin F is a potent cytotoxic peptide derived from myxobacteria that exhibits strong antiproliferative activity against a wide range of cancer cell lines, including multidrug-resistant strains.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3][4] These characteristics make this compound a compound of significant interest in cancer research and as a potential payload for antibody-drug conjugates (ADCs).

This document provides detailed protocols for three common cell-based assays to evaluate the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network, a critical component of the cytoskeleton, leads to mitotic arrest and ultimately triggers the intrinsic apoptotic pathway. A key event in this pathway is the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution of apoptosis.

Caption: this compound signaling pathway leading to apoptosis.

Quantitative Data: this compound Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its derivatives in various cancer cell lines.

| Compound/Analog | Cell Line | Cancer Type | IC50 (nM) |

| Tubulysin (General) | Wide spectrum of solid tumors | Various | Picomolar range |

| TAM 1344 (Tubulysin Derivative) | HCT116 | Colon Cancer | 0.14 |

| TAM 1344 (Tubulysin Derivative) | A549 | Lung Cancer | 0.24 |

| TAM 1344 (Tubulysin Derivative) | MCF7 | Breast Cancer | 0.09 |

| Tubulysin Analog 11 | N87 | Gastric Carcinoma | Data not specified, but potent |

| Tubulysin Analog 11 | MDA-MB-361-DYT2 | Breast Carcinoma | Data not specified, but potent |

| Tubulysin-based ADC | HER2-positive cell lines | Breast Cancer | 0.06 - 0.19 |

Note: The potency of Tubulysin and its analogs can vary depending on the specific derivative and the cancer cell line being tested.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[5]

Caption: Workflow for the MTT cell viability assay.

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS, sterile filtered)[7]

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[5]

-

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Caption: Workflow for the LDH cytotoxicity assay.

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

-

Lysis buffer (for maximum LDH release control)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells as described in the MTT assay protocol.

-

Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include the following controls:

-

Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

-

Maximum Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

-

No-Cell Control: Medium only (background).

-

-

Incubation: Incubate the plate for the desired treatment period.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-